molecular formula C20H19N5OS B2813013 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797955-08-8

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

货号: B2813013
CAS 编号: 1797955-08-8
分子量: 377.47
InChI 键: GKENRQUIXXLIKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a piperidin-4-ylmethyl substituent. The piperidine ring is further substituted with a 3-cyanopyridin-2-yl moiety.

属性

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c21-12-15-4-3-9-22-18(15)25-10-7-14(8-11-25)13-23-19(26)20-24-16-5-1-2-6-17(16)27-20/h1-6,9,14H,7-8,10-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKENRQUIXXLIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C20H19N5OSC_{20}H_{19}N_{5}OS with a molecular weight of 377.5 g/mol. Its structure includes a benzo[d]thiazole core, which is known for its biological activity.

PropertyValue
Molecular FormulaC20H19N5OS
Molecular Weight377.5 g/mol
CAS Number1797955-08-8

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. It is hypothesized to modulate various signaling pathways, potentially inhibiting certain kinases or ion channels, which could lead to effects on cellular proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves inducing apoptosis through the activation of pro-apoptotic factors such as Bax and caspase 9.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-75.36Apoptosis induction
This compoundHepG210.10Cell cycle arrest at G2/M phase

The selectivity of this compound for cancer cells over normal cells has also been noted, indicating its potential as a therapeutic agent with reduced side effects.

Neurological Effects

In addition to its anticancer properties, this compound is being explored for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems and provide protection against neurodegenerative conditions.

Case Studies

  • In Vivo Studies : In animal models, the compound exhibited significant tumor growth inhibition when administered in conjunction with standard chemotherapy agents. This combination therapy approach may enhance overall treatment efficacy.
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed that it affects the expression levels of key proteins involved in cell cycle regulation and apoptosis, supporting its role as a potential anticancer agent.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole/Pyridine Carboxamide Families

Compound A : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives (e.g., [3a–s] from )
  • Structural Differences: The target compound replaces the 4-pyridinyl group with a 3-cyanopyridin-2-yl substituent, introducing electron-withdrawing cyano functionality.
  • Synthetic Routes: Both compounds utilize coupling reactions with amines, but the target requires additional steps for introducing the cyanopyridine moiety .
Compound B : (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide ()
  • Structural Differences: The target’s benzothiazole vs. The 3-cyanopyridine in the target may enhance binding specificity compared to Compound B’s pyrimidine group .

Piperidine-Based Analogues in Controlled Substances ()

  • Example : 2'-Fluoroortho-fluorofentanyl () and Brorphine ()
    • Key Differences :
  • The target lacks the phenethyl or benzimidazolone groups critical for opioid receptor binding.
  • The 3-cyanopyridine and benzothiazole motifs suggest divergent therapeutic targets (e.g., kinase inhibition vs. opioid agonism) .

Heterocyclic Carboxamides with Varied Cores ()

Compound C : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()
  • Structural Differences :
    • Isoxazole vs. benzothiazole: The latter’s extended aromatic system may improve target affinity but reduce solubility.
    • Absence of a piperidine substituent in Compound C limits its pharmacokinetic profile compared to the target .
Compound D : Goxalapladib ()
  • Structural Differences: Goxalapladib’s naphthyridine and trifluoromethylbiphenyl groups confer distinct electronic properties vs. the target’s cyanopyridine and benzothiazole. Both compounds use piperidine as a spacer, but the target’s methylene linkage may enhance conformational flexibility .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Benzothiazole 3-Cyanopyridin-2-yl, Piperidinylmethyl Kinase inhibition
Ethyl 4-methyl-2-(4-pyridinyl)thiazole Thiazole 4-Pyridinyl, Methyl Antimicrobial/Enzyme inhibition
(S)-N-(1-amino-3-(2,4-dichlorophenyl)... Thiophene Pyrimidine, Dichlorophenyl Receptor modulation
Goxalapladib Naphthyridine Trifluoromethylbiphenyl, Piperidine Atherosclerosis treatment

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis mirrors methods for analogous thiazole carboxamides but requires specialized intermediates (e.g., 3-cyanopyridine precursors) .
  • Bioactivity Hypotheses: The 3-cyanopyridine group likely enhances binding to kinase ATP pockets, while the benzothiazole may improve metabolic stability over thiophene or isoxazole analogues .

常见问题

Q. What are the critical steps in synthesizing N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, and how can low yields be addressed?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Piperidine functionalization : Coupling 3-cyanopyridine to the piperidine ring via nucleophilic substitution (e.g., using NaH in DMF) .
  • Amide bond formation : Activating the benzo[d]thiazole-2-carboxylic acid with HATU/DIPEA and coupling to the piperidine-methyl intermediate .
  • Optimization : Low yields (e.g., 6–39% in analogous compounds ) are mitigated by adjusting solvent polarity (DMF vs. acetonitrile), reaction time, or using protecting groups for sensitive moieties . Purification via preparative TLC or flash chromatography improves purity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the cyanopyridine (δ ~8.5–9.0 ppm), piperidine (δ ~2.5–3.5 ppm), and benzothiazole (δ ~7.5–8.5 ppm) .
  • HPLC-MS : Verify molecular weight (e.g., m/z ~410–450 for similar analogs) and purity (>98%) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and nitrile absorption (~2250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer: Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Test in multiple models (e.g., enzyme inhibition vs. cell-based assays) .
  • Compound stability : Perform stability studies in buffer/DMSO to rule out degradation .
  • Off-target effects : Use siRNA knockdown or competitive binding assays to validate target specificity .
  • Data normalization : Include internal controls (e.g., reference inhibitors like staurosporine) to standardize results .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Lipophilicity adjustment : Modify the benzothiazole substituents (e.g., chloro to methoxy) to balance logP values (~2.5–3.5) .

Q. How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the cyanopyridine nitrogen and piperidine methyl .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical residues .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with bioactivity .

Data Analysis and Experimental Design

Q. How should researchers design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Scaffold modification : Systematically vary substituents on the piperidine (e.g., 4-fluorophenyl vs. pyridinyl) and benzothiazole (e.g., nitro vs. cyano) .
  • Biological testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity patterns .
  • Statistical analysis : Use multivariate regression to link structural descriptors (e.g., Hammett σ) with activity .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers, UV light, and oxidants (H₂O₂) for 24–72 hours .
  • LC-MS/MS profiling : Monitor degradation products (e.g., hydrolysis of the amide bond) .
  • Circular dichroism : Assess conformational changes in target proteins post-binding .

Contradiction Analysis

Q. How to address conflicting results in enzymatic vs. cellular assays for this compound?

Methodological Answer:

  • Membrane permeability : Measure cellular uptake via LC-MS to confirm intracellular concentration .
  • Efflux pump inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter-mediated resistance .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify competing interactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。